3-(Trifluoromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c][1,2]oxazol-3-ol
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Overview
Description
3-(Trifluoromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c]isoxazol-3-ol is a complex organic compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to an octahydrocycloocta[c]isoxazol-3-ol structure. This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the high electronegativity of fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
. Key reaction conditions include the use of strong bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as chromatography may be employed to achieve industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c]isoxazol-3-ol can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of specific functional groups within the molecule.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or halides.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Medicine
In the field of medicine, 3-(Trifluoromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c]isoxazol-3-ol may have potential applications in drug development due to its ability to interact with biological targets. Its trifluoromethyl group can enhance the metabolic stability and binding affinity of pharmaceutical compounds.
Industry
In industry, this compound can be used in the development of new materials with improved properties, such as increased resistance to heat and chemical degradation. Its incorporation into polymers and coatings can enhance their performance in various applications.
Mechanism of Action
The mechanism by which 3-(Trifluoromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c]isoxazol-3-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with enzymes or receptors to modulate biological processes. The trifluoromethyl group can enhance the compound's binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)aniline: : An aromatic amine with a trifluoromethyl group attached to an aniline structure.
TFM (3-trifluoromethyl-4-nitrophenol): : A piscicide used to combat parasitic and invasive fish species.
Uniqueness
3-(Trifluoromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c]isoxazol-3-ol is unique due to its complex ring structure and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to simpler trifluoromethylated compounds.
Properties
CAS No. |
918418-94-7 |
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Molecular Formula |
C10H14F3NO2 |
Molecular Weight |
237.22 g/mol |
IUPAC Name |
3-(trifluoromethyl)-4,5,6,7,8,9-hexahydro-3aH-cycloocta[c][1,2]oxazol-3-ol |
InChI |
InChI=1S/C10H14F3NO2/c11-10(12,13)9(15)7-5-3-1-2-4-6-8(7)14-16-9/h7,15H,1-6H2 |
InChI Key |
RFJGTKZLJRBQOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=NOC(C2CC1)(C(F)(F)F)O |
Origin of Product |
United States |
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